molecular formula C7H9NO3 B13481617 Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans

Cat. No.: B13481617
M. Wt: 155.15 g/mol
InChI Key: DZLPQIDLKRDSEA-UHFFFAOYSA-N
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Description

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an isocyanate group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans typically involves the reaction of cyclobutane derivatives with isocyanate reagents. One common method includes the cyclization of a suitable precursor followed by the introduction of the isocyanate group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl(1r,3r)-3-isocyanatocyclobutane-1-carboxylate,trans exerts its effects involves the interaction of its isocyanate group with various nucleophiles. This interaction can lead to the formation of stable adducts or intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.

    Isocyanates: Other isocyanate-containing compounds with varying alkyl or aryl groups.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-isocyanatocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)5-2-6(3-5)8-4-9/h5-6H,2-3H2,1H3

InChI Key

DZLPQIDLKRDSEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N=C=O

Origin of Product

United States

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